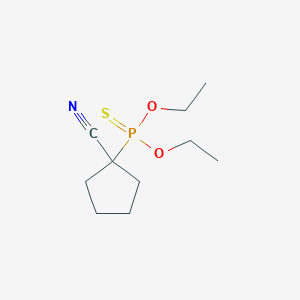
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as CMTM, is a synthetic compound that belongs to the family of benzothiazole derivatives. CMTM has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
作用机制
The exact mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to bind to specific sites on proteins, which can prevent them from interacting with other proteins. This can have a variety of effects on cellular processes, depending on the specific proteins involved.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro. For example, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells in culture, possibly by disrupting the interactions between proteins involved in cell division. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in lab experiments is its specificity for certain proteins. Because N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide binds to specific sites on proteins, it can be used to study the function of those proteins in a more targeted way than other methods. However, one limitation of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is that it can be difficult to obtain in large quantities, and its synthesis can be challenging.
未来方向
There are many potential future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. One area of interest is in the development of antiviral drugs targeting the SARS-CoV-2 ORF9b protein. Another area of interest is in the study of protein-protein interactions involved in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide and its potential applications in various fields of research.
合成方法
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 2-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is typically around 50-60%.
科学研究应用
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is in the study of protein-protein interactions. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to bind to a specific protein called SARS-CoV-2 ORF9b, which is involved in the replication of the SARS-CoV-2 virus. This interaction has been studied as a potential target for the development of antiviral drugs.
属性
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-9-5-4-6-11(15(9)22-3)16(21)20-17-19-13-8-12(18)10(2)7-14(13)23-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCDWCJSQIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)

![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
